Cas no 5427-03-2 (Phenol,2,6-bis(1,1-dimethylethyl)-4-(1-methylethyl)-)

Phenol,2,6-bis(1,1-dimethylethyl)-4-(1-methylethyl)- structure
5427-03-2 structure
Product Name:Phenol,2,6-bis(1,1-dimethylethyl)-4-(1-methylethyl)-
Numero CAS:5427-03-2
MF:C17H28O
MW:248.403625488281
CID:369200
PubChem ID:79476
Update Time:2025-04-19

Phenol,2,6-bis(1,1-dimethylethyl)-4-(1-methylethyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Phenol,2,6-bis(1,1-dimethylethyl)-4-(1-methylethyl)-
    • AC1Q79HH; 2,6-Di-tert-butyl-4-isopropylphenol; NSC14457; EINECS 226-573-9; 2,6-di-t-butyl-4-isopropyl phenol; AC1L2XGS; AR-1D5118; 2,6-di-tert-butyl-4-isopropylphenol; 2,6-di-tert.-butyl-4-isopropyl-phenol; 2,6-di-tert-butyl-4-isopropyl-phenol; CTK8D6386;
    • 60AH9J603Y
    • 2,6-DI(TERT-BUTYL)-4-ISOPROPYLPHENOL
    • NSC14457
    • SCHEMBL1250152
    • 2,6-ditert-butyl-4-propan-2-ylphenol
    • 4-ISOPROPYL-2,6-DI-TERT-BUTYLPHENOL
    • Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methylethyl)-
    • PHENOL, 2,6-DI-TERT-BUTYL-4-ISOPROPYL-
    • NS00044861
    • 2,6-Di-tert-butyl-4-isopropylphenol
    • EINECS 226-573-9
    • NSC-14457
    • 5427-03-2
    • DTXSID4063870
    • 4-isopropyl-2,6-di-t-butylphenol
    • Q27263206
    • NSC 14457
    • 2,6-DI-TERT-BUTYL-4-(2-PROPYL)PHENOL
    • UNII-60AH9J603Y
    • Phenol,6-bis(1,1-dimethylethyl)-4-(1-methylethyl)-
    • Inchi: 1S/C17H28O/c1-11(2)12-9-13(16(3,4)5)15(18)14(10-12)17(6,7)8/h9-11,18H,1-8H3
    • Chiave InChI: KSPSGLZRAWUOKJ-UHFFFAOYSA-N
    • Sorrisi: OC1C(=CC(C(C)C)=CC=1C(C)(C)C)C(C)(C)C

Proprietà calcolate

  • Massa esatta: 248.21414
  • Massa monoisotopica: 248.214015512g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 3
  • Complessità: 242
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6
  • Superficie polare topologica: 20.2Ų

Proprietà sperimentali

  • PSA: 20.23
  • LogP: 5.11060
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.